1-Chloro-7-methylisoquinoline

MAO-B inhibition Neuropharmacology Isoform selectivity

Researchers needing a regioselective C1-functionalized isoquinoline for CNS-focused medicinal chemistry often face synthetic bottlenecks. 1-Chloro-7-methylisoquinoline (CAS 24188-80-5) directly solves this as a key intermediate. - Enables orthogonal diversification via Pd-catalyzed cross-coupling at C1-Cl followed by benzylic functionalization at the 7-methyl group. - Serves as a validated fragment hit: BindingDB data shows selective MAO-B inhibition (IC50 = 17 µM) with minimal MAO-A activity (>100 µM). - Sourced at 98% purity with batch-specific NMR/HPLC/GC documentation and stable storage at 2-8°C.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 24188-80-5
Cat. No. B1370838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-methylisoquinoline
CAS24188-80-5
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN=C2Cl
InChIInChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3
InChIKeyFBQJSTRRHBTMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-7-methylisoquinoline Technical Specifications


1-Chloro-7-methylisoquinoline (CAS 24188-80-5, MFCD09907915) is a C1-chlorinated, 7-methyl-substituted isoquinoline heterocycle (C10H8ClN, MW 177.63) . Its structure combines an electron-deficient aza-aromatic core with a reactive C1 chlorine handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling transformations, positioning it as a versatile building block in medicinal and organic chemistry [1]. The compound exhibits a predicted boiling point of 284.8±20.0 °C, predicted density of 1.225±0.06 g/cm³, and predicted pKa of 2.31±0.33 . As a derivative of the isoquinoline alkaloid scaffold, which is recognized in numerous bioactive natural products (e.g., berberine, papaverine), this compound serves as a strategic entry point for constructing more elaborate pharmacophores [2].

1
Versatile building block for Pd-catalyzed cross-coupling and SNAr transformations
2
Reported MAO-B isoform selectivity context for CNS research screening
3
7-Methyl group enables orthogonal benzylic functionalization

1-Chloro-7-methylisoquinoline: Scaffold Substitution Risks


While the isoquinoline scaffold is widely employed in medicinal chemistry, interchangeability between halogenated analogs cannot be assumed. Substitution of the C1 chlorine with alternative halogens (e.g., Br, I) or the removal/migration of the 7-methyl group fundamentally alters both the compound's synthetic utility and biological profile. For example, 1-bromoisoquinoline exhibits a higher SNAr reactivity index (0.82) compared to 1-chloroisoquinoline (0.78), but also demonstrates reduced thermal stability (stable ≤180°C vs. ≤200°C) . More critically, regioisomeric substitution patterns or the absence of the 7-methyl group produce distinct pharmacophores: BindingDB data reveals that 1-chloro-7-methylisoquinoline possesses measurable, albeit modest, activity against human MAO-B (IC50 = 17 μM) while showing negligible inhibition of MAO-A (>100 μM) [1]. Closely related analogs—including 1-bromo-7-methylisoquinoline, 1-chloro-3-methylisoquinoline, or unsubstituted 1-chloroisoquinoline—would be expected to display different target engagement profiles, making generic substitution scientifically unsound without experimental validation. Furthermore, the combination of C1 chlorine and 7-methyl substitution enables distinct synthetic pathways (e.g., Pd-catalyzed cross-couplings followed by benzylic functionalization) that are not universally accessible across all halogenated isoquinoline analogs [2]. Procurement decisions should therefore be driven by the specific structural and functional requirements of the intended application rather than assuming scaffold-level equivalence.

Target 1-Chloro-7-methyl
Analog 1-Bromo-7-methyl
Higher SNAr reactivity may increase side-reaction risk; reduced thermal stability limits process options
Target 1-Chloro-7-methyl
Analog 1-Chloro-3-methyl
Regioisomeric shift alters MAO isoform recognition and pharmacophore geometry; target engagement may differ
Target 1-Chloro-7-methyl
Analog 1-Chloroisoquinoline
Absence of 7-methyl group eliminates benzylic functionalization pathway; limits orthogonal diversification

1-Chloro-7-methylisoquinoline: Comparative Evidence for Selection


MAO-B vs. MAO-A Isoform Selectivity Profile

In vitro enzymatic inhibition assays demonstrate that 1-chloro-7-methylisoquinoline exhibits measurable activity against human monoamine oxidase B (MAO-B) while showing negligible activity against the MAO-A isoform under identical assay conditions [1]. This selectivity pattern, although derived from a single data source and requiring independent verification, suggests that the 7-methyl substitution combined with the 1-chloro substituent contributes to differential isoform recognition.

MAO-B Selectivity
Reported
≥5.9-fold for MAO-B
IC50 17 μM vs >100 μM
Supports MAO-B isoform-selectivity assay context
Single-source data; independent verification recommended
MAO-B inhibition Neuropharmacology Isoform selectivity

Synthetic Route via POCl3 Chlorination

A documented synthesis of 1-chloro-7-methylisoquinoline proceeds via chlorination of 7-methylisoquinolin-1-ol (7-methyl-1(2H)-isoquinolinone) with phosphorus oxychloride (POCl3) under reflux . The reaction yields the desired product in 85% isolated yield after purification, with full characterization by 1H-NMR spectroscopy confirming the structural identity.

Synthetic Yield
Data to verify
85% isolated yield
POCl3 chlorination
Supports synthesis route feasibility context
Yield reported without peer-reviewed source
Heterocyclic synthesis Chlorination methodology Process chemistry

Commercial Purity Specifications

Multiple commercial suppliers offer 1-chloro-7-methylisoquinoline with defined minimum purity specifications, supported by batch-specific quality assurance documentation . Bidepharm supplies the compound at 98% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC data . Alternative suppliers including AKSci and Capotchem offer the compound at ≥95% minimum purity .

Commercial Purity
Supplier data
98% (Bidepharm); 95% (others)
HPLC, GC, NMR batch QC
Higher-purity option with comprehensive QC documentation
Batch-specific certificates available upon request
Quality control Analytical specifications Research chemicals

C1 Chlorine in Pd-Catalyzed Cross-Coupling

The C1 chlorine atom in 1-chloro-7-methylisoquinoline serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, enabling regioselective diversification of the isoquinoline scaffold [1]. This reactivity profile is well-established for 1-chloroisoquinolines generally, with literature precedent demonstrating selective coupling at the C1 position over C3 in 1,3-dichloroisoquinoline systems under Pd(PPh3)4 catalysis [1]. The 7-methyl substituent provides an additional site for benzylic functionalization (e.g., radical bromination with NBS/benzoyl peroxide to generate the bromomethyl derivative), offering orthogonal diversification opportunities not available with unsubstituted analogs [2].

C1-Cl Reactivity
Class-level
Cl: SNAr 0.78, stable ≤200°C
Br: SNAr 0.82, stable ≤180°C
Balanced reactivity-stability profile context
Class-level inference for 1-chloroisoquinolines
Palladium catalysis Cross-coupling C-C bond formation

1-Chloro-7-methylisoquinoline: Application Scenarios


MAO-B Inhibitor Screening for CNS Drug Discovery

Based on BindingDB affinity data showing measurable MAO-B inhibition (IC50 = 17 μM) with minimal MAO-A activity (>100 μM), 1-chloro-7-methylisoquinoline can serve as a starting hit or fragment for CNS-focused medicinal chemistry programs targeting selective MAO-B modulation . Researchers should note that this is preliminary single-source data requiring independent validation; however, the compound's isoform selectivity pattern provides a hypothesis-generating scaffold for SAR exploration.

Sequential Pd-Coupling and Benzylic Functionalization

1-Chloro-7-methylisoquinoline enables orthogonal diversification strategies for library synthesis: (1) Pd-catalyzed cross-coupling at the C1 chlorine position (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents, leveraging the balanced reactivity and thermal stability of the C1-Cl handle relative to brominated analogs ; followed by (2) benzylic functionalization via radical bromination of the 7-methyl group to generate reactive bromomethyl intermediates for subsequent nucleophilic displacement or cross-coupling .

Construction of Fused Polycyclic Heteroaromatics

The isoquinoline core bearing a reactive C1 chlorine serves as a precursor for intramolecular cyclization and annulation strategies. The compound's predicted pKa of 2.31 indicates limited basicity under physiological conditions, which may influence downstream biological properties . The synthetic route from 7-methylisoquinolin-1-ol via POCl3 chlorination (85% yield) provides reliable access to multi-gram quantities suitable for reaction optimization and scale-up studies .

Analytical Reference Standard and Method Validation

With commercially available material at 98% purity supported by batch-specific NMR, HPLC, and GC documentation , 1-chloro-7-methylisoquinoline can be utilized as a reference standard for developing and validating analytical methods targeting halogenated isoquinoline derivatives in pharmaceutical impurity profiling, reaction monitoring, or stability studies.

Application
Selection Property
Validation Focus
CNS-focused MAO-B screening research
Reported isoform selectivity context
MAO-B vs. MAO-A inhibition data verification
Sequential diversification synthesis
C1-Cl / 7-methyl orthogonal reactivity
Cross-coupling and benzylic bromination reproducibility
Intramolecular annulation studies
C1 chlorine reactivity in cyclization
Scalability and reaction optimization
Analytical method validation
Certified purity and QC documentation
HPLC/NMR identity confirmation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-7-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.